2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde
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Overview
Description
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves a transamidation process followed by nucleophilic addition with nitrile and subsequent condensation .
Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This mechanochemical method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave-assisted synthesis and mechanochemical methods are promising due to their efficiency and scalability. These methods offer the advantage of being environmentally benign and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s ability to inhibit these enzymes makes it a potential candidate for the treatment of diseases related to these pathways.
Comparison with Similar Compounds
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde can be compared with other similar compounds such as:
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound also exhibits significant biological activities and is used in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine: Known for its applications in cancer treatment as CDK2 inhibitors.
[1,2,4]Triazolo[1,5-a]pyridine-based host materials: These are used in material sciences for developing new materials with specific electronic properties.
Properties
Molecular Formula |
C7H6N4O |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C7H6N4O/c8-7-9-6-2-1-5(4-12)3-11(6)10-7/h1-4H,(H2,8,10) |
InChI Key |
QISUVHYCZIZHCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C=O)N |
Origin of Product |
United States |
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